4,4'-(1,4-Phenylenedisulfonyl)dibenzoic acid
Description
4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid (CAS: 217077-89-9) is a rigid, π-conjugated dicarboxylic acid with the molecular formula C₂₄H₁₄O₄ (MW: 366.37 g/mol). Its structure features two benzoic acid groups linked via a 1,4-phenylene core connected by ethynylene (–C≡C–) bridges . This compound is characterized by:
- High rigidity due to the alkyne and aromatic backbone.
- Strong coordination capability with metal ions, making it a key ligand in metal-organic frameworks (MOFs) .
- Research applications in nanotechnology, photoresponsive materials, and surface functionalization . Purity grades exceed 95% in commercial samples, with solubility in polar aprotic solvents like DMSO .
Properties
Molecular Formula |
C20H14O8S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenyl)sulfonylphenyl]sulfonylbenzoic acid |
InChI |
InChI=1S/C20H14O8S2/c21-19(22)13-1-5-15(6-2-13)29(25,26)17-9-11-18(12-10-17)30(27,28)16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
YHPUOYIGPPMSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid typically involves the reaction of 4,4’-sulfonyldibenzoic acid with appropriate reagents under controlled conditions . One common method includes the use of sulfonation reactions where benzoic acid derivatives are treated with sulfonyl chlorides in the presence of a base. Industrial production methods often involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid has a wide range of applications in scientific research:
Biology: Researchers use this compound to study its interactions with biological molecules and its potential as a drug delivery agent.
Industry: This compound is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid involves its ability to interact with various molecular targets. The sulfonyl groups can form strong interactions with metal ions, making it useful in the formation of coordination complexes. Additionally, its benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Sulfonyl-Linked Analog: 4,4'-Sulfonyldibenzoic Acid
Molecular Formula : C₁₄H₁₀O₆S (MW: 306.29 g/mol) .
Key Features :
- Contains a sulfonyl (–SO₂–) bridge instead of ethynylene.
- Electron-withdrawing nature enhances acidity (pKa ~2.5–3.5) compared to the ethynylene analog (pKa ~4–5) .
- Applications : Used in high-performance polymers (e.g., polyetherimides) and as a corrosion inhibitor .
| Property | 4,4'-(Ethynylene) Analogue | 4,4'-Sulfonyldibenzoic Acid |
|---|---|---|
| Functional Group | –C≡C– | –SO₂– |
| Molecular Weight (g/mol) | 366.37 | 306.29 |
| Acidity (pKa) | ~4–5 | ~2.5–3.5 |
| Coordination Strength | Moderate | Strong (due to –SO₂–) |
Ether-Linked Analog: 4,4'-(1,4-Phenylenedioxy)dibenzoic Acid
Molecular Formula : C₂₀H₁₄O₆ (MW: 374.33 g/mol) .
Key Features :
Ester-Linked Analog: 4,4′-[1,4-Phenylenebis(carbonyloxy)]dibenzoic Acid
Molecular Formula : C₂₂H₁₄O₈ (MW: 406.35 g/mol) .
Key Features :
- Contains ester (–COO–) groups.
- Hydrolytic Instability : Esters are prone to hydrolysis under basic conditions, unlike the stable carboxylic acid groups in the target compound.
- Applications: Limited to low-moisture environments in polymer blends .
Porphyrin-Based Analog: 4,4′-(Porphyrin-5,15-diyl)dibenzoic Acid
Molecular Formula : ~C₄₈H₃₀N₄O₄ (MW: ~750.78 g/mol) .
Key Features :
Ethynylene-Linked MOF Ligand: BUT-30 (4,4′-(Ethyne-1,2-diyl)dibenzoic Acid)
Molecular Formula : C₂₂H₁₄O₄ (MW: 342.35 g/mol) .
Key Features :
- Similar ethynylene backbone but shorter than the target compound.
- MOF Performance : Forms stable Zr-based MOFs (e.g., BUT-30) with high surface area (>2000 m²/g) and DOPA-functionalized surfaces for colloidal dispersion .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Functional Group | MW (g/mol) | Key Application |
|---|---|---|---|
| 4,4'-(Ethynylene)dibenzoic acid | –C≡C– | 366.37 | MOFs, Nanotechnology |
| 4,4'-Sulfonyldibenzoic acid | –SO₂– | 306.29 | Polymers, Corrosion |
| 4,4'-(Phenylenedioxy)dibenzoic acid | –O– | 374.33 | Poly(ether imide)s |
| Porphyrin-dibenzoic acid | Porphyrin | ~750.78 | DSSCs, Photocatalysis |
Table 2: Acidity and Stability
| Compound | pKa Range | Hydrolytic Stability |
|---|---|---|
| 4,4'-(Ethynylene)dibenzoic acid | 4–5 | High |
| 4,4'-Sulfonyldibenzoic acid | 2.5–3.5 | Moderate |
| 4,4′-[1,4-Phenylenebis(carbonyloxy)]... | N/A | Low (ester hydrolysis) |
References : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
